molecular formula C10H10BrFO3 B14029427 Methyl 5-bromo-3-ethoxy-2-fluorobenzoate

Methyl 5-bromo-3-ethoxy-2-fluorobenzoate

Cat. No.: B14029427
M. Wt: 277.09 g/mol
InChI Key: UIZCSAOROLZEKA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-ethoxy-2-fluorobenzoate is an organic compound with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol . It is a derivative of benzoic acid and is characterized by the presence of bromine, ethoxy, and fluorine substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-ethoxy-2-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 5-bromo-3-ethoxy-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-3-ethoxy-2-fluorobenzoate is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-ethoxy-2-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-fluorobenzoate
  • Methyl 3-bromo-2-fluorobenzoate
  • Methyl 3-bromo-5-ethoxy-2-fluorobenzoate

Uniqueness

Methyl 5-bromo-3-ethoxy-2-fluorobenzoate is unique due to the specific positioning of the bromine, ethoxy, and fluorine substituents on the benzene ring. This unique arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl 5-bromo-3-ethoxy-2-fluorobenzoate

InChI

InChI=1S/C10H10BrFO3/c1-3-15-8-5-6(11)4-7(9(8)12)10(13)14-2/h4-5H,3H2,1-2H3

InChI Key

UIZCSAOROLZEKA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1F)C(=O)OC)Br

Origin of Product

United States

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